Cas no 1507068-46-3 (4-(methoxymethyl)-3-(trifluoromethyl)aniline)

1507068-46-3 structure
상품 이름:4-(methoxymethyl)-3-(trifluoromethyl)aniline
CAS 번호:1507068-46-3
MF:C9H10F3NO
메가와트:205.17701292038
MDL:MFCD22492251
CID:4602911
PubChem ID:81116769
4-(methoxymethyl)-3-(trifluoromethyl)aniline 화학적 및 물리적 성질
이름 및 식별자
-
- 4-(methoxymethyl)-3-(trifluoromethyl)aniline
-
- MDL: MFCD22492251
- 인치: 1S/C9H10F3NO/c1-14-5-6-2-3-7(13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3
- InChIKey: PBZKTNYUVBUFKF-UHFFFAOYSA-N
- 미소: C1(N)=CC=C(COC)C(C(F)(F)F)=C1
4-(methoxymethyl)-3-(trifluoromethyl)aniline 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-301688-0.05g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95.0% | 0.05g |
$174.0 | 2025-03-19 | |
Enamine | EN300-301688-2.5g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-19 | |
Enamine | EN300-301688-10.0g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 | |
Aaron | AR01B6DH-2.5g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 90% | 2.5g |
$2025.00 | 2023-12-16 | |
1PlusChem | 1P01B655-50mg |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 90% | 50mg |
$229.00 | 2025-03-19 | |
1PlusChem | 1P01B655-5g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95% | 5g |
$2722.00 | 2024-06-20 | |
1PlusChem | 1P01B655-2.5g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95% | 2.5g |
$1859.00 | 2024-06-20 | |
Aaron | AR01B6DH-50mg |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95% | 50mg |
$265.00 | 2025-02-09 | |
1PlusChem | 1P01B655-1g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 90% | 1g |
$861.00 | 2025-03-19 | |
A2B Chem LLC | AV99993-100mg |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 90% | 100mg |
$306.00 | 2024-04-20 |
4-(methoxymethyl)-3-(trifluoromethyl)aniline 관련 문헌
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
1507068-46-3 (4-(methoxymethyl)-3-(trifluoromethyl)aniline) 관련 제품
- 1809415-49-3(2-Butanol, 4-(dimethylamino)-, (2S)-)
- 898424-27-6(N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(4-methylphenyl)ethanediamide)
- 747413-18-9(1-methyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine)
- 2920239-45-6((2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride)
- 1021214-76-5(N-{6-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide)
- 577-05-9(BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)-)
- 1395493-11-4(N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one)
- 2172536-59-1(1-(3-ethoxypropyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2680680-83-3(tert-butyl N-(2-chloroquinazolin-4-yl)-N-(oxolan-2-yl)methylcarbamate)
- 2248296-15-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(oxolan-3-yl)propanoate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1507068-46-3)4-(methoxymethyl)-3-(trifluoromethyl)aniline

순결:99%
재다:1g
가격 ($):487.0